molecular formula C66H100N6O27 B1649290 Mipsagargin CAS No. 1245732-48-2

Mipsagargin

货号 B1649290
CAS 编号: 1245732-48-2
分子量: 1409.5 g/mol
InChI 键: UPYNTAIBQVNPIH-ODMLWHIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mipsagargin is a novel thapsigargin-based prodrug designed for targeted cancer therapy. It is activated by prostate-specific membrane antigen (PSMA) -mediated cleavage of an inert masking peptide. The active moiety is an inhibitor of the sarcoplasmic/endoplasmic reticulum calcium adenosine triphosphatase (SERCA) pump protein, which is essential for cellular viability .


Synthesis Analysis

The synthesis of Mipsagargin involves the modification of thapsigargin, a natural compound derived from the plant Thapsia garganica. The addition of specific acyl groups and masking peptides renders it inactive until PSMA cleaves the masking peptide, releasing the active drug .


Molecular Structure Analysis

Mipsagargin’s chemical structure consists of a thapsigargin core modified with acyl chains and a masking peptide. The precise arrangement of functional groups allows for selective activation within PSMA-expressing cells .


Chemical Reactions Analysis

The key chemical reaction involves the enzymatic cleavage of the masking peptide by PSMA. This step activates Mipsagargin, allowing it to exert its cytotoxic effects on cancer cells .


Physical And Chemical Properties Analysis

  • Lipophilicity : Its high lipophilicity facilitates rapid cell penetration .

科学研究应用

作用机制和在癌症治疗中的潜力

Mipsagargin,临床研究中称为G-202,是一种源自硫辛杆菌素的前药。它主要被研究用于治疗各种癌症。Mipsagargin的作用机制依赖于靶向肿瘤血管。它由前列腺特异性膜抗原(PSMA)激活,PSMA是前列腺癌细胞和肿瘤血管内皮中表达的一种蛋白酶。激活后,Mipsagargin破坏肿瘤血管,导致血流减少并对肿瘤细胞产生直接细胞毒作用。观察到这一过程导致晚期肝细胞癌(HCC)患者在之前使用索拉非尼治疗后出现疾病稳定 (Mahalingam et al., 2019)

临床试验和疗效

在一项涉及难治性、晚期或转移性实体肿瘤患者的I期临床试验中,Mipsagargin表现出可接受的耐受性和有利的药代动力学。虽然没有观察到临床反应,但在部分患者中观察到了疾病稳定。该研究建立了推荐的II期剂量方案 (Mahalingam et al., 2016)

开发和生物合成

Mipsagargin的发现和开发可以追溯到在Thapsia garganica植物中发现的倍半萜内酯硫辛杆菌素。硫辛杆菌素以其对肌肉-内质网钙-ATP酶(SERCA)的强效拮抗作用而闻名,这导致了将Mipsagargin设计为靶向癌细胞血管的前药。对硫辛杆菌素生物合成的持续阐明和尝试向市场提供这种新型抗癌药物一直是一个重要的研究领域 (Andersen et al., 2015)

在胶质母细胞瘤治疗中的应用

Mipsagargin也被用于治疗胶质母细胞瘤(GBM)。一项II期研究评估了其在复发或进展性GBM患者中的疗效。初步结果表明,Mipsagargin耐受性良好,并可能在这类患者群体中诱导疾病稳定 (Piccioni et al., 2015)

合成和可扩展性

Mipsagargin的可扩展性和成本效益的合成一直是一个挑战,因为其母化合物硫辛杆菌素的天然供应有限。最近在硫辛杆菌素合成策略方面的进展对于使Mipsagargin成为可行的临床选择至关重要 (Zimmermann et al., 2020)

安全和危害

  • Toxicity : Mipsagargin’s safety profile was evaluated in a phase I clinical trial. Most common adverse events included fatigue, rash, nausea, and infusion-related reactions. Acute reversible renal failure occurred in some cases .
  • Precautions : Monitoring renal function and managing infusion-related reactions are essential .

属性

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYNTAIBQVNPIH-ODMLWHIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H100N6O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mipsagargin

CAS RN

1245732-48-2
Record name Mipsagargin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mipsagargin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11813
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIPSAGARGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
377
Citations
TB Andersen, CQ López, T Manczak, K Martinez… - Molecules, 2015 - mdpi.com
The sesquiterpene lactone thapsigargin is found in the plant Thapsia garganica L., and is one of the major constituents of the roots and fruits of this Mediterranean species. In 1978, the …
Number of citations: 125 www.mdpi.com
JT Isaacs, WN Brennen, SB Christensen… - Molecules, 2021 - mdpi.com
… TG-prodrug, Mipsagargin, which is in phase II clinical testing. … (IV) administration of Mipsagargin in patients with locally … of 40 mg m −2 of Mipsagargin on day 1, followed by infusion at …
Number of citations: 12 www.mdpi.com
D Mahalingam, G Wilding, S Denmeade… - British journal of …, 2016 - nature.com
… of escalating doses of mipsagargin administered to cohorts of 3–6 patients with advanced solid tumours at three sites in the United States. Mipsagargin was administered by intravenous …
Number of citations: 152 www.nature.com
T Zimmermann, P Drašar, S Rimpelová… - Biomolecules, 2020 - mdpi.com
… Despite the polar peptide, mipsagargin most likely penetrates cell membranes, causing … Here, we describe a procedure for transforming Tb into the cytotoxin in the prodrug mipsagargin, …
Number of citations: 11 www.mdpi.com
D Mahalingam, J Peguero, P Cen, SP Arora… - Cancers, 2019 - mdpi.com
Background: Mipsagargin (G-202) is a thapsigargin-based prodrug with cytotoxic activity masked by a peptide that is cleaved by prostate-specific membrane antigen (PSMA), a protease …
Number of citations: 71 www.mdpi.com
D Piccioni, T Juarez, B Brown, L Rose, V Allgood… - Neuro …, 2015 - ncbi.nlm.nih.gov
… Mipsagargin is an analog of thapsigargin coupled with a PSMA… solid malignancies suggests mipsagargin may induce disease … of mipsagargin on blood flow metrics, pharmacokinetics of …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Kohno, T Ohnishi, T Ichikawa, I Date… - Neuro …, 2015 - academic.oup.com
… Mipsagargin is an analog of thapsigargin coupled with a PSMA… solid malignancies suggests mipsagargin may induce disease … of mipsagargin on blood flow metrics, pharmacokinetics of …
Number of citations: 4 academic.oup.com
D Mahalingam, J Peguero, P Cen, V Allgood… - Journal of …, 2017 - infona.pl
Mipsagargin, a PSMA-directed prodrug, provides clinical benefit in patients with advanced sorafenib-refractory hepatocellular carcinoma … Mipsagargin, a PSMA-directed prodrug …
Number of citations: 3 www.infona.pl
S Dey, SO Bajaj - Synthetic Communications, 2018 - Taylor & Francis
… Recently, a prodrug mipsagargin is being investigated to target the blood vessel of the cancer cells for the treatment of tumors. The limited natural supply (low isolation and only …
Number of citations: 32 www.tandfonline.com
D Chen, PA Evans - Journal of the American Chemical Society, 2017 - ACS Publications
… In addition, we anticipate that the prodrug Mipsagargin, which is currently in late-stage clinical trials for the treatment of cancer, will also be accessible via this strategy. Hence, the …
Number of citations: 58 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。